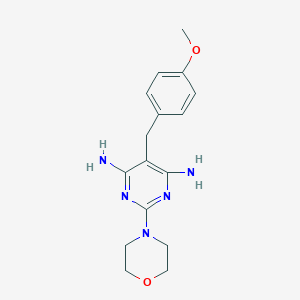
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine, also known as PD173074, is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase. It has been widely used in scientific research to study the role of FGFR in various physiological and pathological processes.
作用機序
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine selectively inhibits FGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the phosphorylation of downstream signaling molecules, such as ERK and AKT, which are involved in cell growth and survival. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to be highly selective for FGFR over other receptor tyrosine kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
Biochemical and Physiological Effects
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to have potent anti-tumor activity in vitro and in vivo. It inhibits the growth and survival of cancer cells that are dependent on FGFR signaling, such as multiple myeloma and lung cancer. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to promote wound healing by promoting the migration and proliferation of skin cells.
実験室実験の利点と制限
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine is a highly selective inhibitor of FGFR tyrosine kinase activity, which makes it a valuable tool for studying the role of FGFR in various physiological and pathological processes. However, it has some limitations for lab experiments. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has a relatively short half-life, which makes it difficult to maintain a stable concentration over time. In addition, 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are many future directions for the use of 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine in scientific research. One area of interest is the role of FGFR in the development and progression of various types of cancer. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to be effective in inhibiting the growth and survival of cancer cells that are dependent on FGFR signaling, and further research is needed to explore its potential as a cancer therapy. Another area of interest is the role of FGFR in wound healing and tissue regeneration. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to promote wound healing, and further research is needed to explore its potential for tissue engineering and regenerative medicine. Finally, 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine may have potential as a tool for studying the role of FGFR in embryonic development and angiogenesis.
合成法
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-morpholin-4-ylphenol from 4-hydroxybenzaldehyde and morpholine. The second step involves the synthesis of 6-amino-4-pyrimidinol from 2,4-dichloro-5-methoxy-pyrimidine and ammonia. Finally, 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine is synthesized by reacting 6-amino-4-pyrimidinol with 4-morpholin-4-ylphenol in the presence of triethylamine and 1,3-dichloro-5,5-dimethylhydantoin.
科学的研究の応用
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been extensively used in scientific research to study the role of FGFR in various physiological and pathological processes. It has been shown to inhibit the growth and survival of cancer cells that are dependent on FGFR signaling, such as multiple myeloma and lung cancer. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has also been used to study the role of FGFR in embryonic development, angiogenesis, and wound healing.
特性
分子式 |
C16H21N5O2 |
|---|---|
分子量 |
315.37 g/mol |
IUPAC名 |
5-[(4-methoxyphenyl)methyl]-2-morpholin-4-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H21N5O2/c1-22-12-4-2-11(3-5-12)10-13-14(17)19-16(20-15(13)18)21-6-8-23-9-7-21/h2-5H,6-10H2,1H3,(H4,17,18,19,20) |
InChIキー |
UZLDQNQSANTKCW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
正規SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



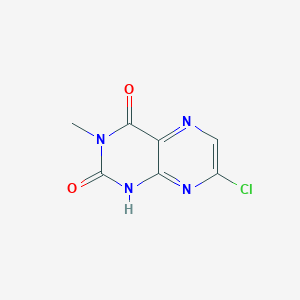

![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)
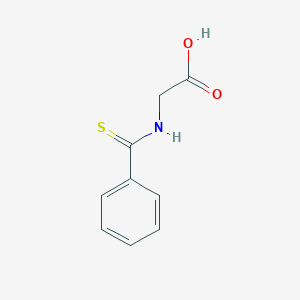
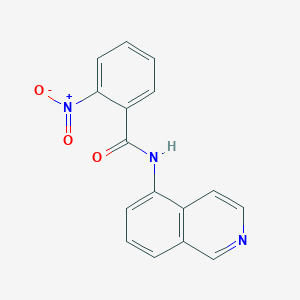

![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)
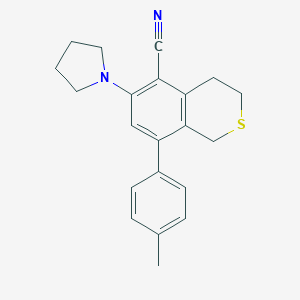
![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)
